![molecular formula C16H11Br2N3 B6347781 4,6-Bis(3-bromophenyl)pyrimidin-2-amine CAS No. 1354926-81-0](/img/structure/B6347781.png)
4,6-Bis(3-bromophenyl)pyrimidin-2-amine
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Overview
Description
“4,6-Bis(3-bromophenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using techniques like FT-IR, 1H/13C-NMR spectral, and elemental analyses . The structure was also refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis
While specific chemical reactions involving “4,6-Bis(3-bromophenyl)pyrimidin-2-amine” are not detailed in the retrieved sources, related compounds have shown various biological activities. For instance, pyrazoline derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications
Biological Activities
This compound has been used in the synthesis of pyrazoline derivatives, which have shown a range of biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Neurotoxicity Studies
The compound has been used in neurotoxicity studies, specifically investigating the effects of pyrazoline derivatives on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brains of alevins .
Antimicrobial Potential
The compound has been used in the synthesis of bis-pyrimidine derivatives, which have shown significant antimicrobial potential against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
Anticancer Applications
Bis-pyrimidine derivatives synthesized using this compound have demonstrated high antiproliferative potential against human colorectal carcinoma cancer cell lines .
Material Chemistry
The compound has found application in the field of material chemistry, specifically in the development of light harvesting devices and molecular wires .
Alzheimer’s Disease Research
Derivatives of the compound have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation in the human brain, a process involved in the onset of Alzheimer’s disease .
Mechanism of Action
Target of Action
It is known that pyrimidine functionalized compounds, which include 4,6-bis(3-bromophenyl)pyrimidin-2-amine, possess a diverse range of bioactivities . This suggests that they may interact with multiple targets in the body.
Mode of Action
It is known that pyrimidine functionalized compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse bioactivities of pyrimidine functionalized compounds, it is likely that multiple pathways are affected .
Result of Action
It is known that pyrimidine functionalized compounds have diverse bioactivities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
4,6-bis(3-bromophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVBKPIUJQIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(3-bromophenyl)pyrimidin-2-amine |
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